2-Amino-5-methylhex-5-enoic acid
Overview
Description
2-Amino-5-methylhex-5-enoic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Biosynthesis Studies
- 2-Amino-5-methylhex-5-enoic acid has been a subject of interest in biosynthesis research. Fowden et al. (1971) studied the biosynthesis of a closely related compound, 2-amino-4-methylhex-4-enoic acid, in Aesculus californica, revealing its formation from isoleucine using carbon-labeled precursors and discussing potential biosynthetic mechanisms Fowden & Mazelis, 1971.
Synthetic Methods Development
- Jessen, Selvig, and Valsborg (2001) developed a novel method for preparing N-protected this compound analogues, including 14 C-labelled compounds. This synthesis is significant for creating derivatives of this amino acid for further research applications Jessen, Selvig, & Valsborg, 2001.
Characterization in Plants
- Fowden (1968) identified this compound among several newly characterized amino acids from Aesculus californica. This work is crucial for understanding the amino acid profiles of different plant species and their biochemical significance Fowden, 1968.
Enzymatic Studies and Inhibition
- Lippert et al. (1977) studied the inhibition mechanism of 4-amino-hex-5-enoic acid on mammalian brain 4-aminobutyrate aminotransferase. This inhibitor, a structural analog of this compound, demonstrates selective inhibition of certain brain enzymes, illuminating the potential for targeted enzyme inhibition in neurological research Lippert, Metcalf, Jung, & Casara, 1977.
Skeletal Rearrangements and Synthesis
- Ansell, Emmett, and Grimwood (1969) investigated skeletal rearrangements in the lactonisation and intramolecular acylation of branched-chain alkenoic acids, including 5-methylhex-4-enoic acid. This research offers insights into the structural and chemical properties of these acids, which are relevant to the study of this compound Ansell, Emmett, & Grimwood, 1969.
Properties
IUPAC Name |
2-amino-5-methylhex-5-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGZAERTQAIZGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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